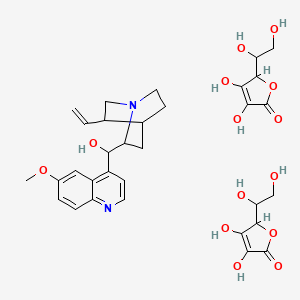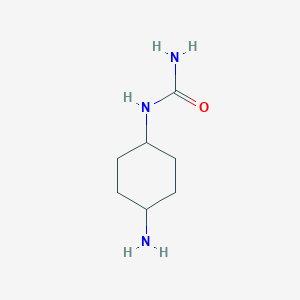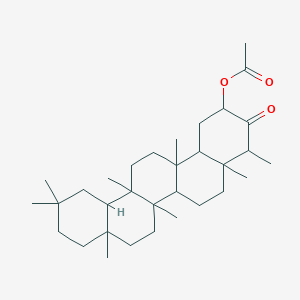
Thiazole, 4-methoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 4-methoxy-2-methyl- is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its aromaticity and diverse biological activities. The presence of a methoxy group at the 4-position and a methyl group at the 2-position of the thiazole ring imparts unique chemical properties and reactivity to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4-methoxy-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For Thiazole, 4-methoxy-2-methyl-, the starting materials could include 4-methoxyacetophenone and thiourea, which undergo cyclization in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of Thiazole, 4-methoxy-2-methyl- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Catalysts and solvents are selected based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 4-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring, while nucleophilic substitutions can take place at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazoles or thiazole derivatives with various substituents.
Aplicaciones Científicas De Investigación
Thiazole, 4-methoxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Thiazole, 4-methoxy-2-methyl- exerts its effects involves interactions with various molecular targets and pathways. The compound’s aromaticity and electron-donating methoxy group enhance its ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole, 2-methyl-: Lacks the methoxy group, resulting in different reactivity and biological activity.
Thiazole, 4-methyl-2-(1-methylethyl)-: Contains an isopropyl group instead of a methoxy group, leading to variations in chemical properties and applications.
Uniqueness
Thiazole, 4-methoxy-2-methyl- is unique due to the presence of both a methoxy and a methyl group, which influence its chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications.
Propiedades
Fórmula molecular |
C5H7NOS |
|---|---|
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
4-methoxy-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H7NOS/c1-4-6-5(7-2)3-8-4/h3H,1-2H3 |
Clave InChI |
XFDNQXDLJQTOLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)





![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)


![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
